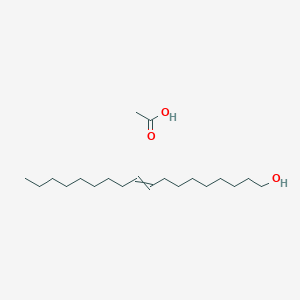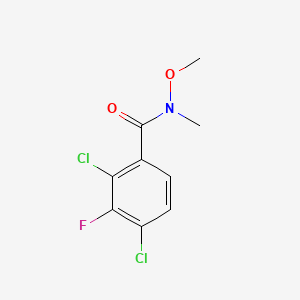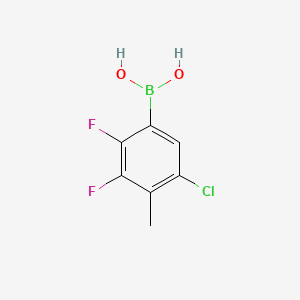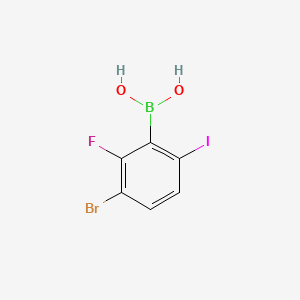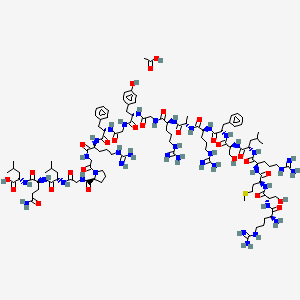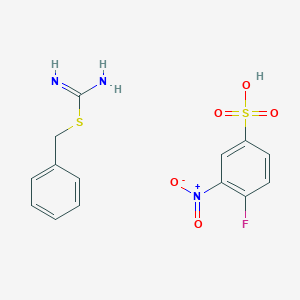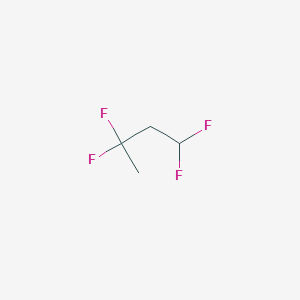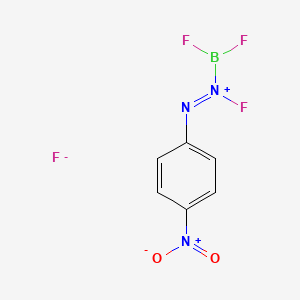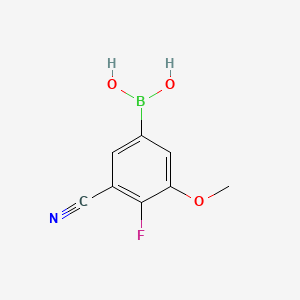![molecular formula C28H53N3O6 B14757145 2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium is a polypeptide derivative known for its role in the synthesis of multifunctional amphiphilic peptide dendrimers. This compound is often used as a nonviral gene vector in cancer research and has applications in enhancing the luminescence intensity of alkaline phosphatase substrates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate typically involves the protection of lysine with tert-butoxycarbonyl (Boc) groups. The reaction conditions include the use of di-tert-butyl dicarbonate and a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, solvent recycling, and efficient purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly in the context of its use in peptide synthesis and modification.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid in dichloromethane.
Oxidation: Potassium permanganate in water.
Reduction: Sodium borohydride in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives and modified peptides, which are used in further synthetic applications .
Applications De Recherche Scientifique
2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of peptide dendrimers and other complex molecules.
Biology: Serves as a nonviral gene vector for gene therapy.
Medicine: Involved in cancer research for the delivery of therapeutic genes.
Industry: Enhances the luminescence intensity of alkaline phosphatase substrates, useful in diagnostic assays.
Mécanisme D'action
The compound exerts its effects by acting as a protective group for lysine residues in peptides. The Boc groups prevent unwanted side reactions during peptide synthesis and can be selectively removed under acidic conditions. This allows for the controlled modification of peptides and proteins, facilitating their use in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl N6-(tert-butoxycarbonyl)-L-lysinate hydrochloride
- Boc-Lys(Boc)-OH
- Methyl (2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Uniqueness
2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is unique due to its dual Boc protection, which provides enhanced stability and selectivity in peptide synthesis. This makes it particularly valuable in the synthesis of multifunctional peptide dendrimers and other complex molecules .
Propriétés
Formule moléculaire |
C28H53N3O6 |
|---|---|
Poids moléculaire |
527.7 g/mol |
Nom IUPAC |
2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;dicyclohexylazanium |
InChI |
InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2 |
Clé InChI |
HRLHJTYAMCGERD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


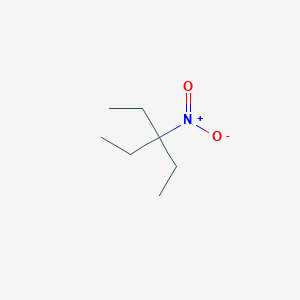
![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14757063.png)

